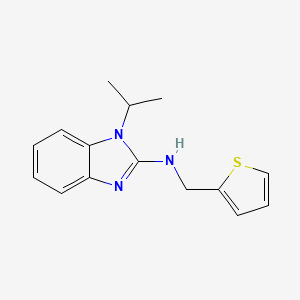
4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-N-(4-ethoxyphenyl)benzamide, also known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide is not fully understood. However, studies have shown that 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide exerts its biological activities by modulating various signaling pathways. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has also been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has been found to exhibit antiviral activity against the hepatitis C virus, which makes it a potential candidate for the treatment of viral infections.
実験室実験の利点と制限
One of the advantages of using 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is its potent biological activity. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has been found to exhibit potent anticancer, anti-inflammatory, and antiviral activities, which makes it a valuable tool in various research studies. However, one of the limitations of using 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is its potential toxicity. Studies have shown that 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide can induce cytotoxicity in normal cells, which makes it important to use appropriate safety measures when handling 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide.
将来の方向性
There are several future directions for the research on 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide. One of the future directions is to further investigate the mechanism of action of 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide. Understanding the mechanism of action of 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide can help to identify potential targets for drug development. Another future direction is to investigate the potential use of 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide in combination with other drugs. Studies have shown that combining 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide with other drugs can enhance its anticancer activity. Finally, future studies should focus on the development of novel formulations of 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide that can improve its bioavailability and reduce its toxicity.
Conclusion
In conclusion, 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide exhibits potent anticancer, anti-inflammatory, and antiviral activities, which makes it a valuable tool in various research studies. However, its potential toxicity makes it important to use appropriate safety measures when handling 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide. Further research on 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide is needed to fully understand its mechanism of action and to develop novel formulations that can improve its therapeutic potential.
合成法
4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-ethoxyaniline with 4-chlorobenzoyl chloride, followed by the addition of difluoromethoxyamine hydrochloride. The resulting intermediate is then subjected to amidation using sodium hydride and N,N-dimethylformamide to yield the final product, 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide.
科学的研究の応用
4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide is in the treatment of cancer. Studies have shown that 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
In addition to its anticancer properties, 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has also been found to exhibit anti-inflammatory and antiviral activities. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide has also been found to exhibit antiviral activity against the hepatitis C virus, which makes it a potential candidate for the treatment of viral infections.
特性
IUPAC Name |
4-(difluoromethoxy)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-2-21-13-9-5-12(6-10-13)19-15(20)11-3-7-14(8-4-11)22-16(17)18/h3-10,16H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEPYCCOZIFXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)


![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)



![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)

![N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5889207.png)



![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)